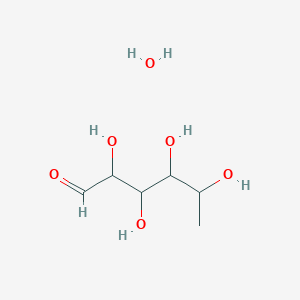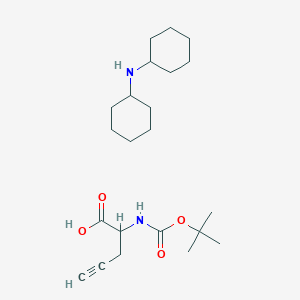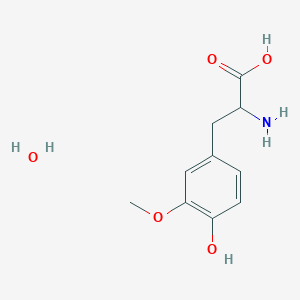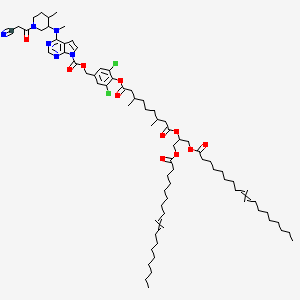![molecular formula C38H33NO4S B13392378 N-[(9H-Fluoren-9-ylmethoxy)carbonyl]triphenyl-D-methionine](/img/structure/B13392378.png)
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]triphenyl-D-methionine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-homocys(trt)-oh: is a derivative of homocysteine, an amino acid that contains a thiol group. The compound is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a trityl (trt) protecting group at the thiol group. These modifications make it a valuable intermediate in peptide synthesis, particularly in the field of solid-phase peptide synthesis (SPPS).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-homocys(trt)-oh typically involves the following steps:
Protection of the Thiol Group: The thiol group of homocysteine is protected using a trityl chloride reagent in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane.
Protection of the Amino Group: The amino group is then protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. This reaction is also carried out in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
In industrial settings, the production of Fmoc-homocys(trt)-oh follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and rigorous purification processes such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Fmoc-homocys(trt)-oh: undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc and trityl protecting groups can be removed under specific conditions. Fmoc deprotection is typically achieved using piperidine in DMF, while trityl deprotection is carried out using acidic conditions such as trifluoroacetic acid (TFA) in the presence of scavengers.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids or peptides to form peptide bonds.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF
Trityl Deprotection: Trifluoroacetic acid (TFA) with scavengers
Coupling Reactions: Carbodiimides like EDC or DCC, often in the presence of coupling additives like HOBt or HOAt
Major Products Formed
Deprotected Homocysteine: After removal of the protecting groups, free homocysteine is obtained.
Peptide Chains: When used in peptide synthesis, the major products are extended peptide chains with homocysteine residues.
科学研究应用
Fmoc-homocys(trt)-oh: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and proteins, particularly in SPPS.
Biology: The compound is used in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: It is employed in the synthesis of therapeutic peptides and in the study of diseases related to homocysteine metabolism.
Industry: The compound is used in the production of peptide-based materials and in the development of new synthetic methodologies.
作用机制
The mechanism of action of Fmoc-homocys(trt)-oh primarily involves its role as an intermediate in peptide synthesis. The Fmoc and trityl protecting groups prevent unwanted side reactions during synthesis, allowing for the selective formation of peptide bonds. The compound’s thiol group can also participate in disulfide bond formation, which is crucial for the stability and function of many proteins.
相似化合物的比较
Fmoc-homocys(trt)-oh: can be compared with other similar compounds such as:
Fmoc-Cys(Trt)-OH: Similar to , but with a cysteine backbone instead of homocysteine. It is used in similar applications but has different reactivity due to the presence of an additional methylene group in homocysteine.
Fmoc-His(Trt)-OH: Contains a histidine backbone with trityl protection. It is used in peptide synthesis but has different chemical properties due to the imidazole side chain of histidine.
Fmoc-Lys(Boc)-OH: Contains a lysine backbone with a Boc protecting group. It is used in peptide synthesis but has different reactivity due to the presence of an amino group in the side chain.
Fmoc-homocys(trt)-oh: is unique due to its specific combination of protecting groups and the presence of a thiol group, making it particularly useful in the synthesis of peptides that require thiol functionality.
属性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-tritylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO4S/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBGJLDYRSFHBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Propanoic acid, 2,2-dimethyl-, [[(ethylthio)carbonyl]oxy]methyl ester](/img/structure/B13392298.png)
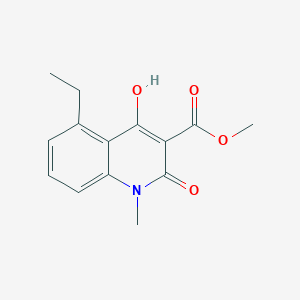
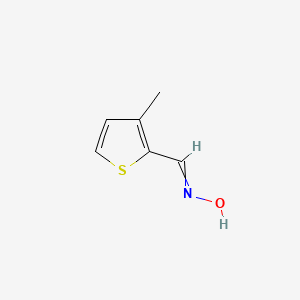
![(1R)-1,6,6-trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11(3aH,11aH)-dione](/img/structure/B13392322.png)
![7-Amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13392323.png)
![2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane3,3,9,9-tetraoxide](/img/structure/B13392341.png)
![1-[3-(Benzoylsulfanyl)-2-methylpropanoyl]-4-(phenylsulfanyl)proline](/img/structure/B13392344.png)

![N-[3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B13392371.png)

